

# Pharmacological Profile of PSB-1115 Potassium Salt: A Technical Guide

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## Compound of Interest

Compound Name: *PSB-1115 potassium salt*

Cat. No.: *B15572539*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**PSB-1115 potassium salt** is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, neurotransmission, and cancer biology. This technical guide provides a comprehensive overview of the pharmacological profile of PSB-1115, detailing its binding affinity, functional antagonism, and effects in preclinical in vivo models. The information presented herein is intended to serve as a valuable resource for researchers utilizing PSB-1115 as a pharmacological tool to investigate the role of the A2B adenosine receptor in health and disease.

## Chemical and Physical Properties

Property	Value
Chemical Name	4-(2,3,6,9-tetrahydro-2,6-dioxo-1-propyl-1H-purin-8-yl)-benzenesulfonic acid, monopotassium salt
Molecular Formula	C <sub>14</sub> H <sub>13</sub> N <sub>4</sub> O <sub>5</sub> S · K
Molecular Weight	388.4 g/mol
CAS Number	409344-71-4
Appearance	White to off-white solid
Solubility	Water soluble

## Pharmacological Data

### Receptor Binding Affinity

The binding affinity of PSB-1115 for various adenosine receptor subtypes has been determined through radioligand binding assays. The data, presented as inhibitor constant (K<sub>i</sub>) values, demonstrate the high selectivity of PSB-1115 for the human A<sub>2</sub>B receptor.

Receptor Subtype	Species	K <sub>i</sub> (nM)	Reference
A <sub>2</sub> B	Human	53.4	
A <sub>1</sub>	Human	>10,000	
A <sub>2</sub> A	Human	>10,000	
A <sub>3</sub>	Human	>10,000 (14% inhibition at 10 μM)	
A <sub>1</sub>	Rat	2,200	
A <sub>2</sub> A	Rat	24,000	

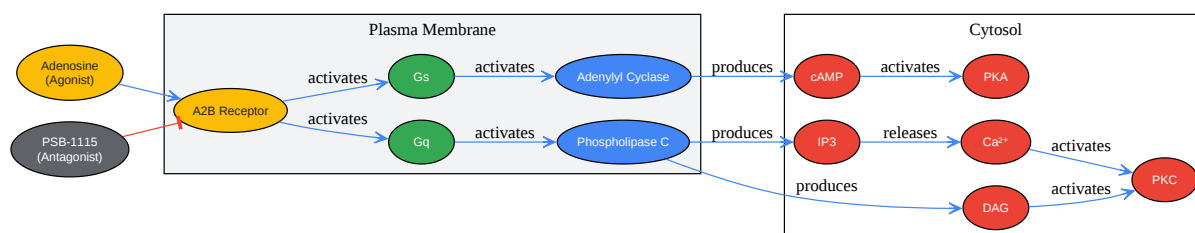
## Functional Antagonism

PSB-1115 acts as a competitive antagonist at the A2B adenosine receptor, inhibiting the functional responses induced by A2BAR agonists.

Assay Type	Cell Line	Agonist	PSB-1115 IC50 (nM)	Reference
cAMP Accumulation	T84 human colon carcinoma cells	Adenosine	84.0	
G Protein Activation (BRET)	HEK293T cells	NECA	865 ± 415	

## Signaling Pathways

The A2B adenosine receptor primarily couples to Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This results in an increase in intracellular cyclic AMP (cAMP) and calcium (Ca<sup>2+</sup>) levels. As an antagonist, PSB-1115 blocks these downstream signaling events initiated by agonist binding to the A2BAR.



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A2B adenosine receptor signaling pathways modulated by PSB-1115.

## Experimental Protocols

## Radioligand Binding Assays

Objective: To determine the binding affinity ( $K_i$ ) of PSB-1115 for human adenosine receptor subtypes.

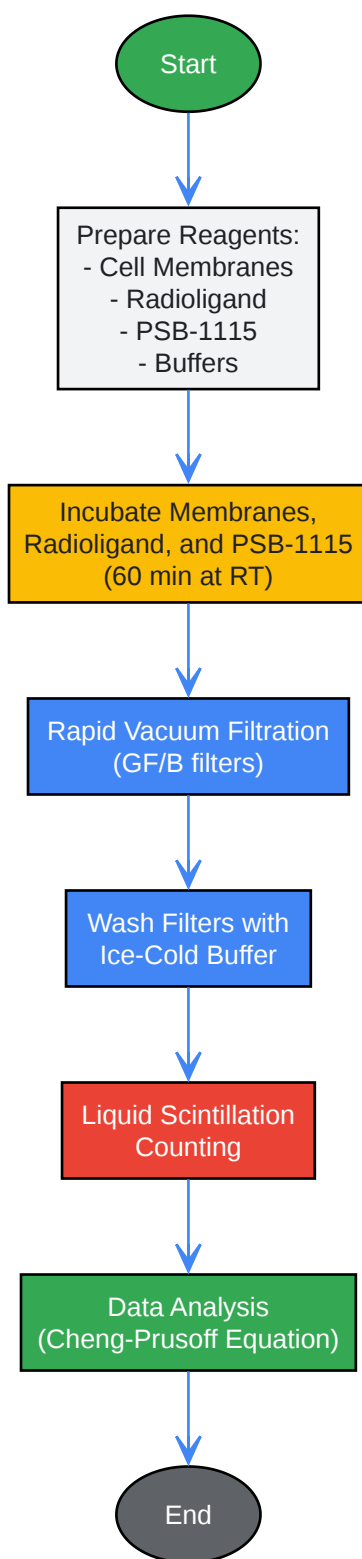
Materials:

- Membrane preparations from CHO cells stably expressing human A1, A2A, A2B, or A3 adenosine receptors.
- Radioligands:
  - [ $^3\text{H}$ ]CCPA for A1 receptors
  - [ $^3\text{H}$ ]ZM 241385 for A2A receptors
  - [ $^3\text{H}$ ]DPCPX for A2B receptors (in the presence of 50 mM Gpp(NH)p)
  - [ $^{125}\text{I}$ ]AB-MECA for A3 receptors
- **PSB-1115 potassium salt**
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
- Glass fiber filters (Whatman GF/B)
- Scintillation cocktail
- Scintillation counter

Procedure:

- Incubate cell membranes (20-50  $\mu\text{g}$  of protein) with the respective radioligand at a concentration close to its  $K_d$  value and various concentrations of PSB-1115 in a final volume of 250  $\mu\text{L}$  of assay buffer.

- For non-specific binding determination, use a high concentration of a standard non-radioactive antagonist (e.g., 10  $\mu$ M XAC for A1/A2A/A2B, 10  $\mu$ M MRS1220 for A3).
- Incubate for 60 minutes at room temperature.
- Terminate the assay by rapid vacuum filtration through glass fiber filters.
- Wash the filters three times with 4 mL of ice-cold wash buffer.
- Measure the radioactivity retained on the filters by liquid scintillation counting.
- Calculate the  $K_i$  values using the Cheng-Prusoff equation.



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Workflow for radioligand binding assay.

## In Vivo Analgesia Study (Hot Plate Test)

Objective: To evaluate the antinociceptive effects of PSB-1115 in a model of thermal pain.

Materials:

- Male CD-1 mice (25-30 g)
- **PSB-1115 potassium salt**
- Vehicle (e.g., saline)
- Hot plate apparatus maintained at  $55 \pm 0.5$  °C
- Timer

Procedure:

- Acclimatize mice to the testing room for at least 1 hour before the experiment.
- Administer PSB-1115 or vehicle intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10 mg/kg).
- At a predetermined time after injection (e.g., 30 minutes), place each mouse on the hot plate.
- Record the latency to the first sign of nociception (e.g., paw licking, jumping).
- A cut-off time of 30 seconds is typically used to prevent tissue damage.
- Compare the latencies of the PSB-1115-treated groups to the vehicle-treated control group.

## In Vivo Anti-inflammatory Study (Carrageenan-Induced Paw Edema)

Objective: To assess the anti-inflammatory activity of PSB-1115 in a model of acute inflammation.

Materials:

- Male Wistar rats (180-220 g)

- **PSB-1115 potassium salt**
- Vehicle (e.g., saline)
- 1% (w/v) carrageenan solution in saline
- Pletysmometer or calipers

#### Procedure:

- Administer PSB-1115 or vehicle intraperitoneally (i.p.) at various doses (e.g., 3, 10, 30 mg/kg).
- After 30 minutes, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
- Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
- Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.

## Conclusion

**PSB-1115 potassium salt** is a highly selective and potent A2B adenosine receptor antagonist. Its favorable pharmacological profile, including high water solubility, makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the A2BAR. The data and protocols presented in this guide are intended to facilitate the design and execution of robust and reproducible experiments aimed at further understanding the therapeutic potential of targeting the A2B adenosine receptor.

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